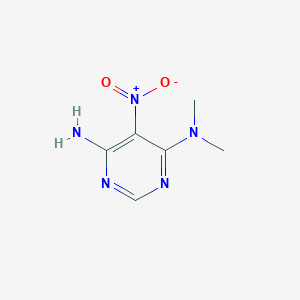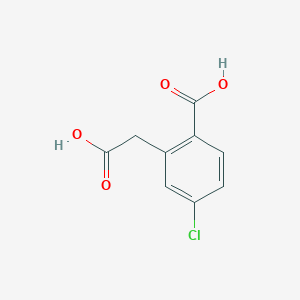
Ethyl 3-methyl-2-phenylbut-2-enoate
Vue d'ensemble
Description
Ethyl 3-methyl-2-phenylbut-2-enoate is an organic compound with the molecular formula C12H14O2 . It is also known by other names such as Ethyl (2E)-3-phenyl-2-butenoate and Cinnamic acid, β-methyl-, ethyl ester .
Synthesis Analysis
The synthesis of 3-methyl-2-phenylbut-2-enoate typically involves chemical synthesis methods. A common method involves reacting 2-butene-1-ol with formic acid and an acid catalyst at an appropriate temperature to produce 3-methyl-2-phenylbut-2-enoate .Molecular Structure Analysis
The molecular structure of Ethyl 3-methyl-2-phenylbut-2-enoate consists of 12 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The average mass is 190.238 Da and the monoisotopic mass is 190.099380 Da .Physical And Chemical Properties Analysis
Ethyl 3-methyl-2-phenylbut-2-enoate is a colorless to almost colorless transparent liquid . It has a density of 0.922 g/mL at 25 °C (lit.), a melting point of -62.68°C (estimate), a boiling point of 154-155 °C (lit.), and a refractive index of n20/D 1.436 (lit.) . It is insoluble in water .Safety and Hazards
Ethyl 3-methyl-2-phenylbut-2-enoate is classified as a flammable liquid . It can cause irritation to the eyes, respiratory system, and skin . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of mist/vapors/spray, and using protective gloves, eye protection, and face protection . In case of contact, immediate medical attention is advised .
Propriétés
IUPAC Name |
ethyl 3-methyl-2-phenylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-4-15-13(14)12(10(2)3)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOMMVMHCUNDKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10979490 | |
| Record name | Ethyl 3-methyl-2-phenylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10979490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methyl-2-phenylbut-2-enoate | |
CAS RN |
6335-78-0 | |
| Record name | NSC38816 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-methyl-2-phenylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10979490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[4-(Dimethylamino)-2-methylphenyl]-[4-(dimethylamino)phenyl]methyl]-N,N,3-trimethylaniline](/img/structure/B3055119.png)





![2,2-Dimethyl-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B3055130.png)
![(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[(Z)-octadec-9-enyl]hexanamide](/img/structure/B3055131.png)


![Benzo[c]xanthen-7-one](/img/structure/B3055136.png)
![(3E)-3-[bromo(phenyl)methylene]isobenzofuran-1-one](/img/structure/B3055139.png)

